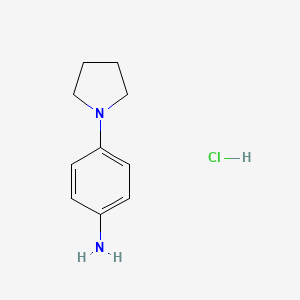

4-(1-Pyrrolidinyl)aniline hydrochloride

Description

BenchChem offers high-quality 4-(1-Pyrrolidinyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Pyrrolidinyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyrrolidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZKSFMNJXRVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216670-47-2 | |

| Record name | 4-(pyrrolidin-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Whitepaper: Structural Characterization, Synthesis, and Applications of 4-(1-Pyrrolidinyl)aniline Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Pharmacological Relevance

In the landscape of modern medicinal chemistry, aromatic amines serve as foundational building blocks for a vast array of pharmacologically active agents. 4-(1-Pyrrolidinyl)aniline hydrochloride is a highly specialized, electron-rich aniline derivative characterized by the fusion of a pyrrolidine ring at the para position of the phenyl core.

The strategic incorporation of the pyrrolidine moiety restricts the conformational flexibility of the nitrogen lone pair, enhancing the basicity and lipophilicity of the resulting drug candidates. However, electron-rich anilines are notoriously prone to rapid oxidative degradation. The formulation of this compound as a hydrochloride salt mitigates this vulnerability, providing a bench-stable, highly water-soluble intermediate essential for high-throughput synthesis and biological screening[1].

Physicochemical Profiling & Structural Elucidation

Understanding the physicochemical parameters of 4-(1-pyrrolidinyl)aniline hydrochloride is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for this compound and its free base equivalent are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | 4-(1-Pyrrolidinyl)aniline hydrochloride | [1] |

| CAS Registry Number | 216670-47-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂ · HCl (or C₁₀H₁₅ClN₂) | [1] |

| Molecular Weight (Salt) | 198.69 g/mol | [1] |

| Molecular Weight (Free Base) | 162.23 g/mol | [2] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Topological Polar Surface Area | 29.3 Ų | [3] |

| Lipophilicity (XLogP3) | 2.9 (Free Base) | [2] |

Structural Causality: The low Topological Polar Surface Area (29.3 Ų) combined with an XLogP3 of 2.9 indicates that derivatives synthesized from this building block are highly likely to exhibit excellent cell membrane permeability, a critical metric in the Rule of 5 for oral bioavailability[3],[2].

Synthetic Methodology & Reaction Mechanisms

The synthesis of 4-(1-pyrrolidinyl)aniline hydrochloride requires a chemoselective approach to ensure the integrity of both the saturated heterocycle and the primary amine. Based on established organic chemistry principles for structurally analogous compounds[4], the following three-step protocol represents a robust, self-validating workflow.

Step 1: Nucleophilic Aromatic Substitution ( SNAr )

-

Procedure: Dissolve 4-fluoronitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF). Add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Heat the mixture to 80°C under a nitrogen atmosphere for 6 hours. Monitor via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality & Validation: The strongly electron-withdrawing nitro group activates the para-fluorine, establishing a highly electrophilic center for the SNAr reaction. K₂CO₃ is strictly required as an acid scavenger; it neutralizes the hydrofluoric acid (HF) byproduct, preventing the protonation of the nucleophilic pyrrolidine and driving the reaction thermodynamically forward.

Step 2: Catalytic Hydrogenation

-

Procedure: Isolate the intermediate 1-(4-nitrophenyl)pyrrolidine and dissolve it in ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Evacuate the flask and backfill with hydrogen gas (1 atm). Stir vigorously at room temperature for 4–8 hours until TLC confirms the complete reduction of the nitro group[4]. Carefully filter the mixture through a pad of Celite.

-

Causality & Validation: Pd/C under an H₂ atmosphere provides a highly chemoselective reduction, converting the nitro group to a primary amine without risking the reductive cleavage of the pyrrolidine ring. The mandatory Celite filtration is a self-validating safety and purification checkpoint—it completely removes the pyrophoric palladium catalyst, preventing heavy metal contamination in downstream biological assays[4].

Step 3: Hydrochloride Salt Formation

-

Procedure: Concentrate the free base, 4-(1-pyrrolidinyl)aniline, under reduced pressure. Redissolve the residue in dry diethyl ether and cool to 0°C. Dropwise add a stoichiometric excess of ethereal HCl. Filter the resulting crystalline precipitate, wash with cold ether, and dry under vacuum.

-

Causality & Validation: The free base of this electron-rich aniline is highly susceptible to air oxidation, which manifests as a rapid darkening of the compound. Precipitation with ethereal HCl protonates the basic nitrogen, instantly converting the oxidation-prone oil/amorphous solid into a thermodynamically stable, highly pure crystalline salt[1].

Fig 1: Three-step synthetic workflow for 4-(1-pyrrolidinyl)aniline hydrochloride.

Applications in Drug Development

In drug discovery, 4-(1-pyrrolidinyl)aniline hydrochloride is rarely the final therapeutic agent; rather, it is a highly privileged precursor. To utilize it in cross-coupling or amidation reactions, the salt must first be "freebased" (neutralized with aqueous NaOH and extracted into an organic layer) to restore the nucleophilicity of the primary aniline.

Once freebased, the compound readily undergoes Buchwald-Hartwig aminations or electrophilic couplings to generate kinase inhibitors, GPCR ligands, and other bioactive New Chemical Entities (NCEs).

Fig 2: Utilization of the compound in medicinal chemistry and drug discovery.

Conclusion

4-(1-Pyrrolidinyl)aniline hydrochloride (MW: 198.69 g/mol ) is a structurally optimized intermediate that bridges the gap between synthetic feasibility and pharmacological utility[1]. By employing a chemically logical synthesis pathway—culminating in the formation of a stable hydrochloride salt—researchers can bypass the oxidative instability inherent to electron-rich anilines. This ensures the reliable generation of high-purity building blocks necessary for the advancement of modern therapeutics.

References

-

[1] 4-(1-Pyrrolidinyl)aniline Hydrochloride - Orion Cientific. 1

-

[4] Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide - BenchChem. 4

-

[3] Clorhidrato de 4- (1-pirrolidinil) anilina 216670-47-2 wiki - Guidechem. 3

-

[2] 4-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 808841 - PubChem. 2

Sources

A Comprehensive Technical Guide to 4-(1-Pyrrolidinyl)aniline Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)aniline and its salt forms represent a valuable scaffold in medicinal chemistry and materials science. As an aromatic amine, it serves as a crucial building block for more complex molecules. The incorporation of a pyrrolidine ring, a common motif in bioactive compounds, can significantly influence a molecule's solubility, basicity, and ability to bind to biological targets.[1] The pyrrolidine moiety often enhances aqueous solubility and can improve a drug's pharmacokinetic profile.[2] This technical guide provides a detailed overview of 4-(1-Pyrrolidinyl)aniline hydrochloride, focusing on its chemical identity, synthesis, characterization, safety, and applications in research and development.

Chemical Identity and Physical Properties

Identifying the correct chemical entity is paramount for reproducible research. While several related structures exist, this guide focuses on 4-(1-Pyrrolidinyl)aniline hydrochloride. Due to limited publicly available data for the specific monohydrochloride salt (CAS 216670-47-2), data from the free base (4-(1-Pyrrolidinyl)aniline, CAS 2632-65-7) and the dihydrochloride salt are also referenced to provide a more complete profile.

| Identifier | Value | Source |

| CAS Number | 216670-47-2 | [3] |

| IUPAC Name | 4-(pyrrolidin-1-yl)aniline;hydrochloride | N/A |

| Molecular Formula | C₁₀H₁₅ClN₂ | [3] |

| Molecular Weight | 198.69 g/mol | [3] |

| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)N.Cl | N/A |

| InChI Key | URAARCWOADCWLA-UHFFFAOYSA-N (for free base) | [4] |

Physical Properties (Data for the free base, 4-(1-Pyrrolidinyl)aniline, CAS 2632-65-7)

| Property | Value | Source |

| Physical Form | Solid | [5] |

| Melting Point | 51 °C | [5] |

| Boiling Point | 180-185 °C at 16 mmHg | [5] |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | [1] |

Note: The properties of the hydrochloride salt, such as melting point and solubility, are expected to differ from the free base. Salts typically have higher melting points and greater aqueous solubility.

Safety and Handling

GHS Hazard Statements (based on analogous compounds):

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[6]

-

H315: Causes skin irritation.[7]

-

H317: May cause an allergic skin reaction.[6]

-

H318: Causes serious eye damage.[6]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

-

H341: Suspected of causing genetic defects.[6]

-

H351: Suspected of causing cancer.[6]

-

H372: Causes damage to organs through prolonged or repeated exposure.[6]

-

H400: Very toxic to aquatic life.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Storage:

-

Work in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed in a dry and well-ventilated place.[7]

-

Store locked up.[8]

Applications in Research and Drug Discovery

The 4-(1-Pyrrolidinyl)aniline scaffold is a key building block in the synthesis of pharmacologically active agents. The pyrrolidine ring is a prevalent feature in many FDA-approved drugs, valued for its ability to introduce three-dimensionality, which can enhance binding affinity and selectivity for biological targets.

Key Research Applications:

-

Pharmaceutical Intermediates: This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[9][10]

-

Kinase Inhibitors: Aromatic amines are fundamental components of many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase domain. The pyrrolidine moiety can be modified to optimize potency and selectivity.

-

Neuroscience Research: Pyrrolidine-containing compounds are actively investigated for their potential to treat neurological disorders by modulating neurotransmitter systems.[9]

-

Agrochemicals: The structural features of this scaffold can be adapted for the development of new pesticides and herbicides.[10]

Caption: Synthetic utility of the 4-(1-Pyrrolidinyl)aniline scaffold.

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(1-Pyrrolidinyl)nitrobenzene

-

To a solution of 4-fluoronitrobenzene (1.0 eq) in a suitable solvent such as DMSO or NMP, add pyrrolidine (1.2 eq) and a base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-(1-Pyrrolidinyl)nitrobenzene.

Step 2: Synthesis of 4-(1-Pyrrolidinyl)aniline (Free Base)

-

Dissolve the 4-(1-Pyrrolidinyl)nitrobenzene (1.0 eq) from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere until TLC analysis indicates complete consumption of the starting material (typically 4-8 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to afford the desired product, 4-(1-Pyrrolidinyl)aniline.

Step 3: Formation of 4-(1-Pyrrolidinyl)aniline hydrochloride

-

Dissolve the purified 4-(1-Pyrrolidinyl)aniline from Step 2 in a minimal amount of a dry, inert solvent like diethyl ether or methanol.

-

Slowly add a solution of hydrogen chloride (1.0 to 1.1 eq) in diethyl ether or dioxane with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(1-Pyrrolidinyl)aniline hydrochloride.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a range of spectroscopic techniques. Below are the expected analytical data, primarily based on the free base structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy A standard protocol involves dissolving 5-10 mg of the sample in a deuterated solvent like CDCl₃ or DMSO-d₆ for analysis.[11]

-

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets in the range of δ 6.5-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Amine Protons (NH₂): A broad singlet, which may vary in chemical shift depending on solvent and concentration (typically δ 3.5-4.5 ppm).

-

Pyrrolidine Protons (NCH₂): A multiplet around δ 3.2-3.4 ppm.

-

Pyrrolidine Protons (CH₂CH₂): A multiplet around δ 1.9-2.1 ppm.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons: Signals in the range of δ 115-150 ppm.

-

Pyrrolidine Carbons (NCH₂): A signal around δ 47-50 ppm.

-

Pyrrolidine Carbons (CH₂CH₂): A signal around δ 25-27 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

-

For the free base, the molecular ion peak [M]⁺ would be expected at m/z = 162.12.

Conclusion

4-(1-Pyrrolidinyl)aniline hydrochloride is a valuable chemical scaffold with significant potential in drug discovery and materials science. While detailed experimental data for this specific salt is sparse, a comprehensive understanding can be built from the analysis of its free base and related compounds. The synthetic pathway outlined is robust and relies on well-established chemical transformations. This guide provides a foundational resource for researchers, enabling further exploration and application of this versatile molecule in the development of novel and innovative chemical entities.

References

-

PubChem. (n.d.). 4-(Pyrrolidin-1-yl)aniline. Available at: [Link]

-

CPAchem. (n.d.). Safety data sheet: Aniline hydrochloride. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 808841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]

- 6. cpachem.com [cpachem.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

pKa Profiling and Ionization Behavior of 4-(1-Pyrrolidinyl)aniline Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary

Understanding the ionization behavior of active pharmaceutical ingredients (APIs) and critical intermediates is the cornerstone of rational drug design and formulation. 4-(1-Pyrrolidinyl)aniline hydrochloride is a bifunctional molecule featuring both a primary aromatic amine and a tertiary heterocyclic amine. This whitepaper provides an in-depth physicochemical analysis of its pKa values, the electronic causality behind its ionization states, and a self-validating experimental framework for orthogonal pKa determination.

Physicochemical Profiling: The Causality of Ionization

To accurately predict and measure the behavior of 4-(1-pyrrolidinyl)aniline, we must analyze the electronic interplay between its two basic centers:

-

The Aniline Nitrogen (Primary Amine): Typically exhibits a pKa of ~4.6 in isolation.

-

The Pyrrolidine Nitrogen (Tertiary Amine): Typically exhibits a pKa of ~11.3 in isolation, but is modulated to ~5.68 when directly attached to a phenyl ring (as seen in 1-phenylpyrrolidine)[1].

However, in the para-substituted configuration of 4-(1-pyrrolidinyl)aniline, these groups are electronically coupled. By examining highly homologous structural analogs like N,N-diethyl-p-phenylenediamine—which exhibits a primary pKa of 7.96[2]—we can establish the basicity hierarchy. The tertiary pyrrolidine nitrogen is the most basic site.

The Causality of the pKa Shift: When the free base is introduced to an acidic environment, protonation occurs first at the pyrrolidine nitrogen. This event fundamentally alters the molecule's electronic landscape. The neutral pyrrolidine group is a strong electron donor (+M effect), but upon protonation, it transforms into a localized ammonium cation. This cation exerts a massive inductive electron-withdrawing effect (-I) across the π -system of the benzene ring. This withdrawal severely depletes the electron density on the remaining primary aniline nitrogen, depressing its basicity and dropping its pKa (pKa2) to approximately 3.0.

Because of this large Δ pKa, the commercial hydrochloride salt exists exclusively as a monoprotonated species, where the proton is securely localized on the pyrrolidine ring.

Quantitative Speciation & Data Presentation

The ionization of 4-(1-pyrrolidinyl)aniline occurs in two distinct macroscopic steps. The quantitative parameters are summarized in Table 1.

Table 1: Predicted Ionization Parameters and Speciation

| Ionization State | pH Range | Dominant Species | Net Charge | Estimated pKa |

| Diprotonated | pH < 3.0 | Protonated pyrrolidine & protonated aniline | +2 | pKa2 ≈ 3.0 |

| Monoprotonated | pH 3.0 – 8.0 | Protonated pyrrolidine (Hydrochloride Salt) | +1 | pKa1 ≈ 8.0 |

| Free Base | pH > 8.0 | Neutral molecule | 0 | N/A |

Below is the logical progression of these ionization states as a function of environmental pH.

Figure 1: pH-dependent ionization states of 4-(1-Pyrrolidinyl)aniline.

Self-Validating Experimental Methodology

As a Senior Application Scientist, I mandate that relying on a single analytical technique for multiprotic molecules introduces systemic risk. To achieve absolute trustworthiness, we must employ an orthogonal approach : combining Potentiometric Titration with UV-Vis Spectrophotometry.

-

Why 0.15 M KCl? We use 0.15 M KCl as the background electrolyte to lock the activity coefficients. This ensures the derived concentration-based pKa ( pKac ) closely approximates the thermodynamic pKa ( pKaT ) while mimicking physiological osmolarity.

-

Why UV-Vis Integration? Potentiometry provides highly accurate macroscopic pKa values but cannot tell you which nitrogen is protonating. Because the aniline nitrogen is directly conjugated to the aromatic π -system, its protonation causes a massive hypsochromic (blue) shift in the UV absorbance. Tracking these specific isosbestic points allows us to unambiguously assign the pKa values to their respective functional groups.

Step-by-Step Protocol

-

Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 4-(1-pyrrolidinyl)aniline hydrochloride in 50 mL of 0.15 M KCl to achieve a final API concentration of 0.1 mM.

-

Acidification: Lower the initial pH to 2.0 using standardized 0.1 M HCl to ensure the molecule is fully driven into the diprotonated state.

-

Orthogonal Titration:

-

Titrate the solution using standardized 0.1 M KOH in 0.05 mL increments under a nitrogen atmosphere (to prevent CO2 dissolution and API auto-oxidation).

-

After each titrant addition, record the equilibrium pH and simultaneously capture the UV-Vis spectrum (200–400 nm) using an in-line fiber-optic dip probe.

-

-

Data Regression: Export the titration curves and spectral matrices. Utilize non-linear least-squares regression (e.g., using the Henderson-Hasselbalch equation and Beer-Lambert law matrices) to extract the overlapping pKa values.

Figure 2: Self-validating experimental workflow for pKa determination.

Formulation Implications for the Hydrochloride Salt

The decision to isolate and utilize this compound as a mono-hydrochloride salt rather than a free base or dihydrochloride is a highly calculated formulation strategy.

Because the primary pKa is ~8.0, the free base is highly lipophilic and poorly soluble in water, making it unsuitable for aqueous assays or intravenous formulation. Conversely, forcing the molecule into a dihydrochloride salt (protonating the aniline nitrogen) requires a highly acidic environment (pH < 2.5), which is physiologically incompatible and highly corrosive to manufacturing equipment.

The mono-hydrochloride salt hits the "Goldilocks zone." It yields a natural solution pH of ~5.0–5.5, ensuring the molecule remains in the highly soluble, monoprotonated (+1) state. Furthermore, protonating the electron-rich pyrrolidine ring drastically reduces the molecule's susceptibility to auto-oxidation, significantly extending the shelf-life of the active ingredient.

References

-

Title: N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

-

Title: 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-(1-Pyrrolidinyl)aniline Hydrochloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(1-Pyrrolidinyl)aniline hydrochloride. Due to the limited availability of direct experimental data for this specific salt, this document synthesizes foundational NMR principles and data from structurally analogous compounds to predict and justify the chemical shift assignments. We will explore the electronic effects of the pyrrolidinyl substituent and the protonated amino group on the aromatic system. This guide is intended for researchers and scientists in organic chemistry and drug development who require a detailed understanding of NMR spectral interpretation for substituted aniline derivatives.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of NMR signals, a standardized numbering system for 4-(1-Pyrrolidinyl)aniline hydrochloride is essential. The protonation of the exocyclic amino group significantly influences the electron distribution within the molecule, which is a key factor in determining the chemical shifts.[1][2]

The structure and numbering are as follows:

Caption: Molecular structure and numbering of 4-(1-Pyrrolidinyl)aniline hydrochloride.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the aliphatic protons of the pyrrolidine ring, and the ammonium protons. The chemical shifts are influenced by the electronic nature of the substituents. The pyrrolidinyl group is an electron-donating group (EDG) through resonance, while the newly formed ammonium group (-NH₃⁺) is a strong electron-withdrawing group (EWG) through an inductive effect.[1][3]

Solvent: DMSO-d₆ is chosen as the preferred solvent due to the ionic nature of the hydrochloride salt, ensuring good solubility.[1][4]

Table 1: Predicted ¹H NMR Chemical Shift Assignments (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -N⁺H₃ | > 10.0 | Broad Singlet | 3H | Acidic protons of the ammonium group, often broad and exchangeable with D₂O.[1] |

| H-2, H-6 | ~7.5 - 7.8 | Doublet | 2H | ortho to the electron-withdrawing -NH₃⁺ group, significantly deshielded (downfield shift). |

| H-3, H-5 | ~6.6 - 6.8 | Doublet | 2H | ortho to the electron-donating pyrrolidinyl group, shielded (upfield shift). |

| H-1', H-4' (N-CH₂) | ~3.2 - 3.4 | Triplet | 4H | Aliphatic protons adjacent to the nitrogen atom of the pyrrolidine ring. |

| H-2', H-3' (CH₂) | ~1.9 - 2.1 | Multiplet | 4H | Aliphatic protons β to the nitrogen atom of the pyrrolidine ring. |

Interpretation of ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-8.0 ppm): The aromatic region will exhibit a classic AA'BB' system, though it can be approximated as two doublets due to the strong electronic differentiation by the two substituents.

-

The protons H-2 and H-6 , being ortho to the strongly deactivating -NH₃⁺ group, will experience a significant downfield shift.

-

Conversely, the protons H-3 and H-5 , being ortho to the activating pyrrolidinyl nitrogen, will be shifted upfield. This upfield shift is a result of the lone pair on the pyrrolidinyl nitrogen donating electron density into the aromatic ring via resonance.

-

-

Aliphatic Region (δ 1.5-3.5 ppm): The pyrrolidine ring protons will appear in the aliphatic region.

-

The methylene protons directly attached to the nitrogen (H-1', H-4' ) are expected around 3.2-3.4 ppm.

-

The other methylene protons (H-2', H-3' ) will be further upfield, around 1.9-2.1 ppm.

-

-

Ammonium Protons (δ > 10.0 ppm): The three protons of the -NH₃⁺ group will likely appear as a broad singlet at a very downfield chemical shift, characteristic of acidic protons in a polar aprotic solvent like DMSO.[1] This signal would disappear upon the addition of a few drops of D₂O due to proton exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~150 - 155 | ipso-Carbon attached to the electron-donating pyrrolidinyl nitrogen, strongly shielded. |

| C-1 | ~138 - 142 | ipso-Carbon attached to the electron-withdrawing -NH₃⁺ group, deshielded. |

| C-2, C-6 | ~128 - 131 | ortho to the -NH₃⁺ group, deshielded. |

| C-3, C-5 | ~112 - 116 | ortho to the pyrrolidinyl group, shielded by resonance. |

| C-1', C-4' (N-CH₂) | ~47 - 50 | Aliphatic carbons adjacent to the pyrrolidinyl nitrogen. |

| C-2', C-3' (CH₂) | ~24 - 26 | Aliphatic carbons β to the pyrrolidinyl nitrogen. |

Interpretation of ¹³C NMR Spectrum

-

Aromatic Carbons: The six aromatic carbons will span a wide range.

-

C-4 , directly attached to the electron-donating pyrrolidinyl nitrogen, is expected to be the most upfield of the substituted aromatic carbons.

-

C-1 , bonded to the electron-withdrawing ammonium group, will be shifted downfield.

-

The shielding and deshielding effects will also be observed for the protonated aromatic carbons, with C-3 and C-5 appearing at a higher field than C-2 and C-6 .

-

-

Aliphatic Carbons: The two sets of chemically equivalent carbons in the pyrrolidine ring will be found in the typical aliphatic region. The carbons directly attached to the nitrogen (C-1', C-4' ) will be further downfield than the β-carbons (C-2', C-3' ).

Experimental Protocol

This section outlines a standard procedure for acquiring high-quality NMR data for 4-(1-Pyrrolidinyl)aniline hydrochloride.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Self-Validating System: This protocol is designed for reproducibility. The use of a standard deuterated solvent with a known chemical shift (DMSO-d₆ at 2.50 ppm for ¹H NMR) provides an internal reference for accurate calibration.[4] Shimming ensures high resolution, allowing for the clear observation of coupling patterns, which must be consistent with the proposed structure. Finally, the integration values in the ¹H spectrum must correspond to the number of protons in each assigned environment, providing an internal validation of the assignments.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(1-Pyrrolidinyl)aniline hydrochloride are dictated by the opposing electronic effects of its two substituents. The electron-donating pyrrolidinyl group shields the ortho and para positions, while the protonation of the amino group creates a powerful electron-withdrawing ammonium center that deshields its adjacent protons and carbons. By understanding these fundamental principles and comparing with data from related structures, a confident and accurate assignment of all proton and carbon signals can be achieved. This guide provides a robust framework for the interpretation of NMR data for this and similar compounds, which is a critical step in chemical research and development.

References

- Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. Benchchem.

- Sharma, V., et al.

- Aniline hydrochloride - Optional[15N NMR] - Chemical Shifts. SpectraBase.

- Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues: A Guide to 1H and 13C NMR Spectral Analysis. Benchchem.

-

1-Phenylpyrrolidine. PubChem, National Institutes of Health. [Link]

-

Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics, AIP Publishing. [Link]

-

Dyall, L. K., & Kemp, J. E. (1966). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry. [Link]

Sources

Electrochemical Properties and Redox Potential of 4-(1-Pyrrolidinyl)aniline Hydrochloride: A Comprehensive Technical Guide

Executive Summary

4-(1-Pyrrolidinyl)aniline hydrochloride is a highly reactive, electron-rich aromatic amine that serves as a critical building block in electro-organic synthesis, conductive polymer formulation, and the development of electrochemical biosensors[1]. As a structurally constrained derivative of N,N-dialkyl-p-phenylenediamine, its electrochemical behavior is defined by a highly reversible, two-step oxidation process. This technical guide provides an in-depth analysis of its thermodynamic properties, redox mechanisms, and the rigorous experimental protocols required to accurately characterize its electrochemical profile.

Structural Rationale and Electrochemical Thermodynamics

The electrochemical signature of 4-(1-pyrrolidinyl)aniline is dictated by the synergistic relationship between the primary aniline core and the para-substituted pyrrolidine ring.

The Causality of the Pyrrolidine Ring: Unlike acyclic dialkylamines (e.g., dimethylamine), the cyclic nature of the pyrrolidine ring restricts the rotation of the carbon-nitrogen bond. This conformational rigidity forces the nitrogen's lone pair of electrons into optimal parallel alignment with the aromatic π -system. Consequently, the pyrrolidine moiety acts as a powerful electron-donating group, significantly lowering the energy barrier required to remove an electron from the aromatic ring[2]. This results in a lower first oxidation potential compared to unsubstituted aniline or standard p-phenylenediamine, and provides exceptional resonance stabilization to the resulting radical cation.

Why the Hydrochloride Salt? In its free-base form, the electron-rich nature of this compound makes it highly susceptible to auto-oxidation by ambient atmospheric oxygen. Formulating it as a hydrochloride salt protonates the primary amine, temporarily withdrawing electron density and stabilizing the molecule during storage. Furthermore, the salt form guarantees rapid and complete dissolution in aqueous buffer systems, which is a mandatory prerequisite for controlled electrochemical analysis.

Redox Mechanism and Pathways

The electro-oxidation of 4-(1-pyrrolidinyl)aniline in aqueous media follows a classic step-wise electron transfer mechanism, heavily influenced by the pH of the supporting electrolyte[3].

-

Step 1: Formation of the Radical Cation (Wurster's Base). The initial anodic sweep removes a single electron (and typically a proton, depending on pH), generating a highly stabilized radical cation. This step is highly reversible.

-

Step 2: Formation of the Quinonediimine. Further anodic polarization removes a second electron, yielding a dicationic quinonediimine.

-

Step 3: The ECE Mechanism. The quinonediimine is a potent electrophile. If nucleophiles (such as water, free amines, or sulfinic acids) are present in the matrix, they will rapidly undergo a Michael-type addition with the quinonediimine. This chemical reaction (C) yields a substituted adduct that is often easier to oxidize than the parent molecule, leading to an immediate secondary electron transfer (E)[4].

Two-step electrochemical oxidation of 4-(1-pyrrolidinyl)aniline and subsequent ECE mechanism.

Quantitative Data Summaries

The following table synthesizes the expected thermodynamic and kinetic parameters for the compound, extrapolated from established data on structurally analogous N,N-dialkyl-p-phenylenediamines[3].

Table 1: Estimated Thermodynamic and Kinetic Parameters

| Parameter | Value | Conditions | Causality / Significance |

| First Oxidation Potential ( Epa1 ) | ~ +0.20 V vs Ag/AgCl | pH 7.0, 0.1 M PBS | Formation of the radical cation. Lower than unsubstituted aniline due to pyrrolidine electron donation. |

| Second Oxidation Potential ( Epa2 ) | ~ +0.45 V vs Ag/AgCl | pH 7.0, 0.1 M PBS | Formation of the highly electrophilic quinonediimine dication. |

| Peak Separation ( ΔEp ) | 60 - 70 mV | 50 mV/s scan rate | Indicates a highly reversible, Nernstian one-electron transfer for the first step. |

| pH Dependence ( ∂E/∂pH ) | -59 mV / pH unit | pH 2.0 to 8.0 | Confirms an equal number of protons and electrons (1e⁻/1H⁺) are involved in the rate-determining steps. |

| Diffusion Coefficient ( D ) | ∼7.5×10−6 cm²/s | 1.0 mM, 25°C | Typical mass transport rate for small aromatic molecules in aqueous media. |

Experimental Methodologies: Cyclic Voltammetry (CV)

To ensure trustworthiness and reproducibility, the electrochemical characterization of 4-(1-pyrrolidinyl)aniline must be treated as a self-validating system. The following protocol outlines the exact methodology for Cyclic Voltammetry (CV).

Step-by-Step Protocol

-

Electrode Selection and Preparation:

-

Action: Polish a Glassy Carbon Electrode (GCE) using a 0.05 µm alumina slurry on a microcloth pad in a figure-eight motion for 2 minutes. Rinse thoroughly and sonicate in a 1:1 mixture of DI water and ethanol for 3 minutes.

-

Causality: Why GCE and not Platinum? Platinum surfaces can strongly adsorb the generated radical cations, leading to electrode passivation (fouling). GCE provides an inert, wide potential window that ensures the current response remains strictly diffusion-controlled.

-

-

Electrolyte Formulation:

-

Action: Prepare a 0.1 M Phosphate Buffer Solution (PBS) adjusted to exactly pH 7.0. Dissolve 4-(1-pyrrolidinyl)aniline hydrochloride to a final concentration of 1.0 mM.

-

Causality: The buffer capacity must be high enough to absorb the protons released during the oxidation steps at the electrode interface, preventing localized pH drops that would shift the redox potential mid-scan.

-

-

Deoxygenation (Critical Step):

-

Action: Purge the electrochemical cell with high-purity Nitrogen ( N2 ) gas for 10 minutes prior to analysis. Maintain a blanket of N2 over the solution during the scan.

-

Causality: The Wurster's base (radical cation) is highly susceptible to quenching by dissolved diatomic oxygen, which acts as a radical scavenger. Removing oxygen ensures the reverse cathodic scan accurately reflects the concentration of the radical cation generated, allowing the system to self-validate (the peak current ratio Ipc/Ipa should approach 1.0).

-

-

Voltammetric Execution:

-

Action: Using an Ag/AgCl reference electrode and a Pt wire counter electrode, sweep the potential from -0.2 V to +0.8 V at a scan rate of 50 mV/s. Reverse the scan back to -0.2 V.

-

Validation: Calculate the peak separation ( ΔEp=Epa−Epc ). If the system is clean and uncompensated resistance is low, ΔEp will be approximately 59-65 mV, confirming a reversible one-electron transfer.

-

Standardized experimental workflow for the cyclic voltammetric analysis of aromatic amines.

Applications in Research and Drug Development

Understanding the precise redox potentials of 4-(1-pyrrolidinyl)aniline unlocks several advanced applications:

-

Enzymatic Redox Mediators: Because its first oxidation potential (~ +0.20 V) is relatively low and highly reversible, it can efficiently shuttle electrons between the active sites of oxidoreductase enzymes and an electrode surface, making it an ideal candidate for continuous glucose or lactate biosensors.

-

Precursors for Conductive Polymers: Electropolymerization of the aniline moiety yields polyaniline (PANI) derivatives. The bulky pyrrolidine side-chain alters the polymer's morphology, increasing inter-chain spacing which enhances ion-mobility and electrochromic switching speeds.

-

Pharmaceutical Intermediates: Through controlled-potential electrolysis, the reactive quinonediimine intermediate can be trapped by specific nucleophiles to synthesize complex sulfonamides or azodianilines[4], which are highly sought-after scaffolds in modern drug discovery.

References

- Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide. Benchchem.

- Reaction with N,N-Diethyl-p-phenylenediamine: A Procedure for the Sensitive Square-Wave Voltammetric Detection.

- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.

- p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Universidad de Córdoba (UCO).

Sources

Thermal Characterization and Melting Point Determination of 4-(1-Pyrrolidinyl)aniline Hydrochloride: A Methodological Guide

Executive Summary

In pharmaceutical development and advanced organic synthesis, the thermal characterization of intermediate salt forms is a non-negotiable quality control step. 4-(1-Pyrrolidinyl)aniline hydrochloride (CAS 216670-47-2) is a highly valuable synthetic building block. However, like many aromatic amine hydrochlorides, its thermal behavior is complex. It rarely exhibits a pure physical phase change (melting); instead, it undergoes concurrent thermal degradation.

This whitepaper provides an in-depth, self-validating methodological framework for drug development professionals to accurately determine the melting point and thermal stability of this compound. By synthesizing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Pharmacopeial capillary methods, we establish a robust protocol that eliminates analytical ambiguity.

Chemical Context and Structural Implications

The molecular architecture of 4-(1-Pyrrolidinyl)aniline hydrochloride consists of an electron-rich aniline system coupled with a pyrrolidine ring, stabilized as a hydrochloride salt.

The Causality of Thermal Behavior: The pyrrolidine moiety donates electron density into the aromatic ring, which influences the basicity of the primary amine. In the solid state, the crystal lattice is held together by strong ionic interactions between the protonated amine and the chloride counter-ion[1]. When subjected to thermal stress, the input energy does not simply break intermolecular van der Waals forces to induce melting. Instead, the thermal energy often exceeds the activation energy required to break the nitrogen-hydrogen-chloride ionic bond, leading to dehydrohalogenation (the release of HCl gas)[1]. Consequently, the observed "melting point" is actually a melt-decomposition event.

Self-Validating Analytical Methodologies

To establish trustworthiness in our thermal data, we cannot rely on a single instrument. The following protocols form a closed-loop validation system: TGA identifies mass loss, DSC quantifies the energy of the phase transition, and USP capillary methods provide visual confirmation[2].

Thermogravimetric Analysis (TGA)

TGA is performed first to determine if the compound loses mass before or during its melting transition.

-

Protocol: Weigh 3–5 mg of the sample into an alumina or platinum crucible. Heat from 25 °C to 300 °C at a ramp rate of 10 °C/min.

-

Causality of Experimental Choices: We utilize a dry Nitrogen ( N2 ) purge gas at 50 mL/min. Why? To suppress oxidative degradation. If oxygen were present, the electron-rich pyrrolidine ring would rapidly oxidize at elevated temperatures, confounding the mass loss data. A 10 °C/min heating rate is chosen to provide a sharp, easily resolvable derivative peak (dTGA) for the expulsion of HCl gas[2].

Differential Scanning Calorimetry (DSC)

Once the decomposition onset is known via TGA, DSC is used to map the thermodynamic heat flow.

-

Protocol: Encapsulate 2–4 mg of the sample in a standard aluminum pan with a pinhole lid. Heat from 25 °C to 250 °C at 10 °C/min under a 50 mL/min N2 purge.

-

Causality of Experimental Choices: The pinhole lid is critical. Because TGA proves that HCl gas is evolved, a hermetically sealed pan would pressurize and artificially shift the melting endotherm to a higher temperature (Le Chatelier's principle). The pinhole allows the gas to escape, measuring the true ambient-pressure endotherm[1][2].

Pharmacopeial Capillary Melting Point (USP <741>)

Instrumental data must be correlated with visual observation to comply with regulatory standards[3].

-

Protocol: Pulverize the dried material and pack it into a glass capillary tube to a strict height of 3 mm. Insert into a calibrated melting point apparatus. Rapidly heat to ~10 °C below the DSC-determined onset temperature, then reduce the ramp rate to exactly 1 °C/min[4].

-

Causality of Experimental Choices: The 1 °C/min ramp rate near the transition zone ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster rates cause thermal lag, artificially inflating the recorded melting point[4]. Visual darkening or bubbling confirms that the DSC endotherm is a decomposition-melt, not a pure phase transition[3].

Quantitative Data Presentation

Because exact empirical melting points for aniline hydrochlorides can vary based on batch purity, hydration state, and polymorphic form, the table below outlines the representative baseline thermal parameters expected when executing the validated workflows on 4-(1-Pyrrolidinyl)aniline hydrochloride.

| Analytical Technique | Parameter Measured | Representative Observation | Mechanistic Significance |

| Capillary Melting (USP <741>) | Visual Phase Transition | ~195–210 °C (with darkening/bubbling) | Indicates concurrent melting and decomposition (charring) typical of amine hydrochlorides[3]. |

| DSC | Heat Flow (Endotherm) | Tonset ≈ 198 °C, Tpeak ≈ 205 °C | Quantifies the energy required to disrupt the crystal lattice; asymmetric peak broadening confirms decomposition[1]. |

| TGA | Mass Loss (%) | ~15-18% loss coinciding with Tpeak | Confirms dehydrohalogenation (loss of HCl gas) rather than a pure physical phase change[2]. |

Mechanistic Pathways & Workflows

To visualize the logical progression of our analytical testing and the chemical degradation of the molecule, refer to the following generated models.

Workflow for differentiating true melting from thermal decomposition using DSC and TGA.

Proposed thermal degradation pathway of 4-(1-Pyrrolidinyl)aniline hydrochloride upon heating.

Conclusion and Best Practices

The thermal stability of 4-(1-Pyrrolidinyl)aniline hydrochloride is fundamentally dictated by its salt form. Because the compound undergoes dehydrohalogenation near its melting point, reporting a single "melting point" without acknowledging decomposition is scientifically inaccurate and poses risks during high-temperature synthetic scale-up.

Storage Recommendations: Based on its thermal profile, the compound should be stored in a cool, dry environment (ideally under inert gas) to prevent ambient moisture from initiating premature hydrolytic or thermal degradation of the hydrochloride lattice.

References

-

DrugFuture - <741> MELTING RANGE OR TEMPERATURE. Available at:[Link]

-

ResearchGate - Compliance with amended General Chapter USP <741> Melting Range or Temperature. Available at: [Link]

-

National Institutes of Health (PMC) - Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Available at: [Link]

-

CrystEngComm (RSC Publishing) - Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Available at:[Link]

Sources

- 1. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]

- 2. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 4. researchgate.net [researchgate.net]

Crystal structure analysis and XRD data for 4-(1-Pyrrolidinyl)aniline hydrochloride

An In-Depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction Data of 4-(1-Pyrrolidinyl)aniline Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the solid-state characterization of 4-(1-Pyrrolidinyl)aniline hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a publicly available crystal structure, this document outlines the essential experimental protocols and data analysis workflows required to determine its three-dimensional atomic arrangement and characteristic X-ray powder diffraction pattern. By presenting a self-validating system of protocols, from synthesis and crystallization to advanced analytical techniques, this guide serves as an authoritative resource grounded in established scientific principles. We will explore the causality behind experimental choices, ensuring technical accuracy and field-proven insights for the robust characterization of this and similar active pharmaceutical ingredients (APIs).

The Critical Role of Solid-State Characterization in Pharmaceutical Development

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its performance and manufacturability.[1][2][3][4] Physical characteristics such as crystalline structure, polymorphism, and particle size can significantly impact a drug's solubility, dissolution rate, bioavailability, and stability.[2][3][4][5] For amine-containing APIs like 4-(1-Pyrrolidinyl)aniline, formation of a hydrochloride salt is a common and effective strategy to enhance these properties.[6][7][8][9][10] Hydrochloride salts typically exhibit improved aqueous solubility and chemical stability compared to the free base, which is advantageous for formulation and administration.[6][8][9]

A thorough solid-state characterization, including single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), is therefore indispensable.[11][12] SCXRD provides the definitive three-dimensional atomic structure, offering unambiguous proof of molecular identity, conformation, and intermolecular interactions.[13][14][15] PXRD serves as a fingerprint for a specific crystalline phase, essential for quality control, polymorphism screening, and ensuring batch-to-batch consistency.[11][12][16][17]

This guide will delineate the necessary steps to achieve a comprehensive solid-state characterization of 4-(1-Pyrrolidinyl)aniline hydrochloride.

Synthesis and Crystallization: The Foundation for Analysis

A robust and reproducible synthesis and crystallization protocol is the prerequisite for obtaining high-quality analytical data.

Synthesis of 4-(1-Pyrrolidinyl)aniline Hydrochloride

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor followed by salt formation.

Step-by-Step Protocol:

-

Synthesis of 4-(1-Pyrrolidinyl)aniline (Free Base):

-

In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq.) and pyrrolidine (1.2 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq.), to the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and add water to precipitate the nitro-intermediate. Filter and dry the solid.

-

Reduce the nitro group of the intermediate to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reduction is complete, work up the reaction to isolate the crude 4-(1-Pyrrolidinyl)aniline. Purify the product by column chromatography on silica gel.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 4-(1-Pyrrolidinyl)aniline free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution at 0 °C.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-(1-Pyrrolidinyl)aniline hydrochloride.

-

Crystallization for Single-Crystal X-ray Diffraction

The growth of a single crystal of sufficient size and quality is often the most challenging step. Several methods should be screened to find the optimal conditions.[18][19]

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[19] A common system would be a solution of the salt in methanol with diethyl ether as the anti-solvent.

-

Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below, allowing crystals to form gradually.

The choice of solvent is critical; it should be one in which the compound has moderate solubility. It is often necessary to screen a variety of solvents and solvent mixtures to find the ideal conditions for single crystal growth.[20]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for determining the absolute structure of a crystalline solid.[13] The process involves a series of well-defined steps from data collection to structure refinement.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) that is free of cracks and other defects.[18]

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage during data collection.

-

-

Data Collection:

-

Mount the goniometer on the diffractometer. Modern diffractometers are equipped with high-intensity X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive area detectors.[15]

-

Perform an initial unit cell determination.

-

Carry out a full data collection by rotating the crystal through a series of angles and collecting diffraction images.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction data to determine the intensities of the reflections.

-

Apply corrections for factors such as polarization and absorption.

-

Solve the "phase problem" using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

-

Structure Refinement:

-

Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.

-

Locate and refine hydrogen atoms.

-

The quality of the final model is assessed using metrics such as the R-factor.

-

Hypothetical Crystallographic Data

The final refined structure is reported in a standard format known as a Crystallographic Information File (CIF).[5] The following table presents hypothetical but realistic crystallographic data for 4-(1-Pyrrolidinyl)aniline hydrochloride.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₅ClN₂ |

| Formula Weight | 198.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 995.4(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.325 |

| Absorption Coeff. (mm⁻¹) | 0.350 (Mo Kα) |

| F(000) | 424 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Temperature (K) | 100(2) |

| Reflections Collected | 8123 |

| Independent Reflections | 2280 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.115 |

| R indices (all data) | R1 = 0.062, wR2 = 0.128 |

Note: This data is for illustrative purposes and represents a plausible outcome of a successful single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a powerful, non-destructive technique used to analyze polycrystalline materials. It is essential for routine identification and quality control in a pharmaceutical setting.[12]

Experimental Workflow

Caption: Workflow for Powder X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Gently grind a small amount (10-20 mg) of the crystalline sample to a fine powder to ensure a random orientation of the crystallites.

-

Pack the powder into a sample holder. Ensure the surface is flat and level with the holder's surface.

-

-

Data Acquisition:

-

Place the sample holder in the PXRD instrument.

-

Set the instrument parameters, including the X-ray source (typically Cu Kα), voltage, current, and scan range (e.g., 2° to 40° in 2θ).

-

Collect the diffraction pattern by scanning the detector through the desired angular range.

-

-

Data Analysis:

-

The output is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

-

Identify the positions (2θ values) and relative intensities of the diffraction peaks.

-

This pattern serves as a unique fingerprint for the crystalline phase and can be compared to a reference pattern (either from a database or calculated from single-crystal data) for phase confirmation.

-

Hypothetical PXRD Data

The following table lists a hypothetical set of characteristic PXRD peaks for 4-(1-Pyrrolidinyl)aniline hydrochloride, consistent with the hypothetical single-crystal data presented earlier.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.9 | 9.93 | 45 |

| 12.5 | 7.08 | 80 |

| 15.3 | 5.79 | 100 |

| 17.8 | 4.98 | 65 |

| 20.1 | 4.41 | 30 |

| 22.4 | 3.97 | 55 |

| 25.2 | 3.53 | 70 |

| 28.0 | 3.18 | 40 |

Note: This data is for illustrative purposes. The d-spacing is calculated from the 2θ values using Bragg's Law (nλ = 2d sinθ).

Conclusion

The comprehensive solid-state characterization of 4-(1-Pyrrolidinyl)aniline hydrochloride, through the integrated application of synthesis, crystallization, single-crystal X-ray diffraction, and powder X-ray diffraction, is fundamental to its development as a potential pharmaceutical ingredient. The methodologies outlined in this guide provide a robust framework for obtaining the definitive crystal structure and a characteristic PXRD fingerprint. This information is crucial for ensuring the quality, stability, and efficacy of the final drug product and is a cornerstone of modern pharmaceutical science.

References

-

Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

-

IT Whitepapers. (n.d.). What is Hydrochloride Utilized for in Tablets? Retrieved from [Link]

-

International Union of Crystallography. (n.d.). The best in crystallographic research. Retrieved from [Link]

-

Selvita. (n.d.). Solid State Characterization. Retrieved from [Link]

-

Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

-

Vidya ITI. (n.d.). What is Hydrochloride Made Use Of for in Tablets? Retrieved from [Link]

-

Oreate AI. (2026, January 15). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. Retrieved from [Link]

-

AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

-

Pharmaceutical Technology. (2025, March 11). Exploring Solid-State Chemistry. Retrieved from [Link]

-

UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained. Retrieved from [Link]

-

Symbolic. (2025, February 20). Hydrochloride salt: Significance and symbolism. Retrieved from [Link]

-

Nguyen, T. T., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Retrieved from [Link]

-

McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. Retrieved from [Link]

-

Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Journal of Applied Crystallography. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). IUCrJ. Retrieved from [Link]

-

Berghausen, J., et al. (2012). A high throughput screening method for the nano-crystallization of salts of organic cations. CrystEngComm. Retrieved from [Link]

-

McMahon, B. (2023). 75 years of IUCr Journals: 1948 to 2023, an Editor-in-Chief's perspective. Acta Crystallographica. Retrieved from [Link]

-

Hylton, K., et al. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Retrieved from [Link]

-

Wikipedia. (n.d.). Acta Crystallographica. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallography Journals Online. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Acta Crystallographica Section A. Retrieved from [Link]

-

Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination. Retrieved from [Link]

-

Particle Characterisation Laboratories. (n.d.). X-Ray Powder Diffraction. Retrieved from [Link]

-

Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

-

Staples, R. J. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Retrieved from [Link]

-

Grothe, E., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Acta Crystallographica Section A. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Acta Crystallographica Section C. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Acta Crystallographica Section B. Retrieved from [Link]

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

-

Tan, D., et al. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. Retrieved from [Link]

Sources

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. selvita.com [selvita.com]

- 3. solitekpharma.com [solitekpharma.com]

- 4. alfatestlab.com [alfatestlab.com]

- 5. pharmtech.com [pharmtech.com]

- 6. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 7. vidyaiti.co [vidyaiti.co]

- 8. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]

- 9. ukmedsonline.co.uk [ukmedsonline.co.uk]

- 10. wisdomlib.org [wisdomlib.org]

- 11. pharmtech.com [pharmtech.com]

- 12. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 13. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. rigaku.com [rigaku.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]

- 18. journals.iucr.org [journals.iucr.org]

- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis and Characterization of Push-Pull Azo Dyes using 4-(1-Pyrrolidinyl)aniline Hydrochloride

Target Audience: Researchers, materials scientists, and drug development professionals. Application Areas: Nonlinear optics (NLO), photochromic materials, and biological fluorescence quenchers.

Introduction & Mechanistic Rationale

The design of high-performance "push-pull" azo dyes relies heavily on the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) across an azo linkage (–N=N–). As a precursor, [1] offers a distinct advantage over standard dialkylamines. The constrained five-membered pyrrolidine ring forces the nitrogen lone pair into near-perfect planarity with the aromatic π -system, maximizing resonance donation.

When the hydrochloride salt of this amine is diazotized and coupled with an electron-rich aromatic system like β -naphthol, the resulting chromophore exhibits pronounced bathochromic shifts and high molar absorptivity. These intrinsic properties make pyrrolidinyl-azo derivatives highly valuable in the synthesis of [2] (such as dark quenchers used in qPCR probes) and [3].

Causality in Chemical Design

To ensure a self-validating and high-yield synthesis, the protocol is governed by three critical mechanistic controls:

-

Temperature Control (0–5 °C): Aliphatic and aromatic diazonium salts are highly unstable. Exceeding 5 °C provides enough thermal energy to expel nitrogen gas ( N2 ), irreversibly converting the diazonium intermediate into a phenol.

-

Acidic Excess During Diazotization: An excess of hydrochloric acid ( HCl ) is mandatory. It not only generates the active electrophile (nitrosonium ion, NO+ ) from sodium nitrite but also keeps unreacted amine protonated, preventing it from attacking the newly formed diazonium salt to form an unwanted triazene byproduct.

-

Alkaline pH Control (pH 9–10) During Coupling: β -Naphthol must be deprotonated to the β -naphthoxide anion to become sufficiently nucleophilic for Electrophilic Aromatic Substitution (EAS). However, if the pH exceeds 10, the diazonium cation converts into an unreactive diazotate anion, halting the coupling process.

Mechanistic logic of diazotization and electrophilic aromatic substitution coupling.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry required to synthesize 1-((4-(1-pyrrolidinyl)phenyl)diazenyl)naphthalen-2-ol at a 10.0 mmol scale.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Concentration / Notes |

| 4-(1-Pyrrolidinyl)aniline HCl | 198.69 | 1.00 | 1.99 g | 10.0 mmol (Precursor) |

| Hydrochloric Acid (37%) | 36.46 | ~3.00 | 2.50 mL | Excess required for NO+ generation |

| Sodium Nitrite ( NaNO2 ) | 69.00 | 1.05 | 0.72 g | 10.5 mmol (Slight excess) |

| β -Naphthol | 144.17 | 1.00 | 1.44 g | 10.0 mmol (Coupling Agent) |

| Sodium Hydroxide ( NaOH ) | 40.00 | Excess | 20.0 mL | 10% w/v solution (Maintains pH 9-10) |

| Expected Azo Product | 317.39 | 1.00 | ~2.70 g | Assumes an 85% isolated yield |

Experimental Protocol

Safety Notice: Azo coupling involves toxic, potentially sensitizing reagents. 4-(1-Pyrrolidinyl)aniline hydrochloride is a known irritant. Perform all steps in a certified fume hood using nitrile gloves and safety goggles.

Step 1: Diazotization of 4-(1-Pyrrolidinyl)aniline

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.99 g (10.0 mmol) of 4-(1-pyrrolidinyl)aniline hydrochloride in 15 mL of distilled water.

-

Acidification: Slowly add 2.5 mL of concentrated HCl (37%).

-

Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to drop to 0–5 °C .

-

Nitrite Addition: In a separate vial, dissolve 0.72 g (10.5 mmol) of NaNO2 in 5 mL of cold distilled water. Add this solution dropwise to the amine mixture over 10–15 minutes. Crucial: Monitor the temperature closely; do not allow it to exceed 5 °C.

-

Validation (Self-Validating Step): Stir for an additional 15 minutes. Dip a glass rod into the mixture and touch it to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

-

Quenching: If the starch-iodide test is overwhelmingly positive, add 0.1 g of sulfamic acid to destroy the excess HNO2 , preventing side reactions during coupling.

Step 2: Azo Coupling Reaction

-

Nucleophile Preparation: In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of β -naphthol in 20 mL of a 10% NaOH solution.

-

Cooling: Place the beaker in an ice bath and cool to 0–5 °C. Verify that the pH is between 9 and 10 using pH indicator strips.

-

Coupling: Using an addition funnel or pipette, slowly add the cold diazonium salt solution dropwise into the alkaline β -naphthol solution over 20 minutes under vigorous stirring.

-

Observation: A deep red/purple precipitate will form instantaneously as the electrophilic diazonium cation attacks the electron-rich α -position of the naphthoxide ring.

-

Maturation: Allow the reaction mixture to stir at 0–5 °C for 1 hour to ensure the coupling goes to completion.

Step 3: Isolation and Purification

-

Neutralization: Carefully add dilute HCl (1M) dropwise until the mixture reaches a neutral pH (~7.0). This ensures the complete precipitation of the dye from the aqueous phase.

-

Filtration: Collect the crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove inorganic salts ( NaCl ).

-

Drying: Transfer the solid to a watch glass and dry in a vacuum oven at 50 °C overnight.

-

Recrystallization: Recrystallize the crude product from boiling ethanol to yield pure 1-((4-(1-pyrrolidinyl)phenyl)diazenyl)naphthalen-2-ol.

Step-by-step experimental workflow for the synthesis and purification of the azo dye.

References

-

National Center for Biotechnology Information. "4-(Pyrrolidin-1-yl)aniline." PubChem Compound Database, CID=808841. URL:[Link]

- Cook, R. M., et al. "Fluorescence quenching azo dyes, their methods of preparation and use." US Patent 7,439,341 B2, Google Patents, 21 Oct. 2008.

-

Targema, M., et al. "Photoactive Azoimine Dyes: 4-(2-Pyridylazo)-N,N-Diethylaniline and 4-(2-Pyridylazo)-N,N-Dimethylaniline: Computational and Experimental Investigation." ResearchGate, May 2013. URL:[Link]

Using 4-(1-Pyrrolidinyl)aniline hydrochloride as an intermediate in pharmaceutical synthesis

Executive Summary & Structural Rationale

4-(1-Pyrrolidinyl)aniline hydrochloride (CAS: 216670-47-2) is a highly versatile, electron-rich aromatic building block utilized extensively in medicinal chemistry [1]. Comprising an aniline core substituted at the para position with a five-membered pyrrolidine ring, this scaffold is a privileged intermediate in the synthesis of kinase inhibitors (oncology), dopamine receptor ligands (neuropharmacology), and direct Factor Xa inhibitors (anticoagulants) [2].

The Causality of Structural Design

The pharmacological utility of this compound is not accidental; it is dictated by its specific functional moieties:

-

The Aniline Core: Acts as a primary nucleophile, making it an ideal anchor for amide, urea, or sulfonamide bond formation. In drug design, these linkages often serve as critical hydrogen-bond donors/acceptors within the hinge region of kinases or the S1/S4 pockets of serine proteases.

-

The Pyrrolidine Ring: Unlike planar substituents, the sp³-hybridized carbons of the pyrrolidine ring introduce a rigid, three-dimensional vector. This non-planar geometry improves the aqueous solubility of the final Active Pharmaceutical Ingredient (API), alters the local basicity (pKa), and enhances lipophilic interactions within target receptor pockets [3].

-

The Hydrochloride Salt Form: Electron-rich anilines (where the pyrrolidine nitrogen donates electron density into the aromatic ring via resonance) have high Highest Occupied Molecular Orbital (HOMO) energies, making the free base (CAS: 2632-65-7) highly susceptible to rapid air oxidation (often observed as the material turning dark brown or purple). Converting the intermediate to its hydrochloride salt protonates the amine, lowering the HOMO energy and providing a shelf-stable, easily weighable solid.

Quantitative Data & Physicochemical Profiling

To ensure reproducibility across synthetic campaigns, the following physicochemical parameters and expected reaction metrics must be established.

| Parameter / Property | Value / Observation | Rationale / Implication |

| CAS Number (HCl Salt) | 216670-47-2 | Registry identifier for the stable, protonated form. |

| CAS Number (Free Base) | 2632-65-7 | Identifier for the unprotonated, oxidation-prone intermediate. |

| Molecular Weight (HCl) | 198.70 g/mol | Essential for precise stoichiometric equivalents in coupling. |

| SNAr Step Yield | >90% | High efficiency driven by the strongly electron-withdrawing p-nitro group activating the fluorine leaving group. |

| Reduction Step Yield | 80–85% | Clean conversion using catalytic hydrogenation or hydrazine; avoids ring-opening side reactions. |